molecular formula C11H12N4O2 B14340139 N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide CAS No. 105931-96-2

N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide

Cat. No.: B14340139
CAS No.: 105931-96-2
M. Wt: 232.24 g/mol
InChI Key: RFDBXAWQWSBDNN-UHFFFAOYSA-N
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Description

N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide is a complex organic compound with a unique structure that includes a methylcarbamoyl group, a nitrilo group, and a phenylalaninamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide typically involves multiple steps. One common method includes the reaction of phenylalanine derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-Methylcarbamoyl azide: Similar in structure but differs in its reactivity and applications.

    Phenylalanine derivatives: Share a common backbone but differ in functional groups attached.

Uniqueness

N~2~-(Methylcarbamoyl)-3-nitrilo-N-phenylalaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

105931-96-2

Molecular Formula

C11H12N4O2

Molecular Weight

232.24 g/mol

IUPAC Name

2-cyano-2-(methylcarbamoylamino)-N-phenylacetamide

InChI

InChI=1S/C11H12N4O2/c1-13-11(17)15-9(7-12)10(16)14-8-5-3-2-4-6-8/h2-6,9H,1H3,(H,14,16)(H2,13,15,17)

InChI Key

RFDBXAWQWSBDNN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC(C#N)C(=O)NC1=CC=CC=C1

Origin of Product

United States

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